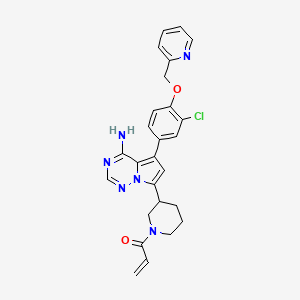
Chlorophyllin (sodium copper salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorophyllin sodium copper salt is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is a water-soluble compound that is commonly used as a food additive, in alternative medicine, and for various industrial applications. The compound is known for its vibrant green color and is often referred to as natural green 3 or E141 when used as a food coloring agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of chlorophyllin sodium copper salt involves several steps:
Extraction of Chlorophyll: Chlorophyll is extracted from plant materials such as grass, lucerne, nettle, and other green plants using solvents like acetone, ethanol, and hexane.
Saponification: The extracted chlorophyll is saponified using an alkaline solution, typically sodium hydroxide, to remove the methyl and cyclophytol ester groups.
Copper Substitution: Copper sulfate is added to the saponified chlorophyll to replace the magnesium ion in the chlorophyll molecule with a copper ion.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of chlorophyllin sodium copper salt follows a similar process but on a larger scale. The process involves:
Extraction: Large quantities of plant material are processed to extract chlorophyll.
Saponification and Copper Substitution: The extracted chlorophyll undergoes saponification and copper substitution in large reactors.
Purification: The product is purified using filtration and drying techniques to obtain the final product in powder form.
Analyse Des Réactions Chimiques
Chlorophyllin sodium copper salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of light and oxygen.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The copper ion in the compound can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Light, oxygen, and oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Metal salts such as zinc sulfate or iron sulfate.
Major Products:
Oxidation: Degradation products of chlorophyllin.
Reduction: Reduced forms of chlorophyllin.
Substitution: Metal-substituted chlorophyllin derivatives.
Applications De Recherche Scientifique
Chlorophyllin sodium copper salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of chlorophyllin sodium copper salt involves several pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Antimutagenic Activity: It forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting their excretion.
Anti-inflammatory Activity: It has potential anti-inflammatory effects by modulating the activity of inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Chlorophyllin sodium copper salt is unique due to its water solubility and stability compared to natural chlorophyll. Similar compounds include:
Chlorophyllin zinc sodium salt: Similar in structure but contains zinc instead of copper.
Chlorophyllin iron sodium salt: Contains iron instead of copper.
Natural chlorophyll: Fat-soluble and less stable compared to chlorophyllin sodium copper salt.
Chlorophyllin sodium copper salt stands out due to its enhanced stability, water solubility, and wide range of applications in various fields.
Propriétés
Formule moléculaire |
C34H31CuN4Na3O6 |
|---|---|
Poids moléculaire |
724.1 g/mol |
Nom IUPAC |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |
Clé InChI |
HWDGVJUIHRPKFR-UHFFFAOYSA-I |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


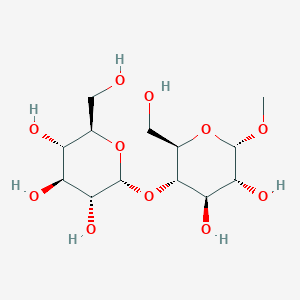
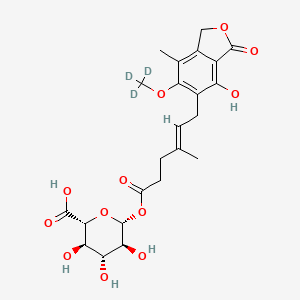
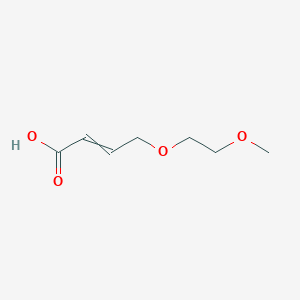
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
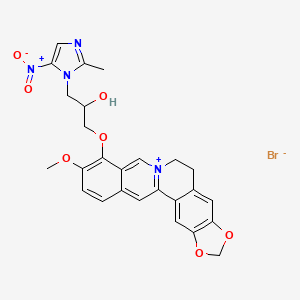
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
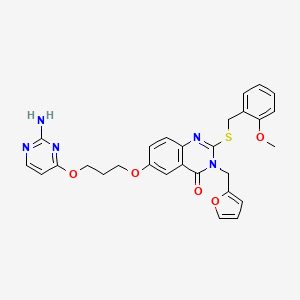
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
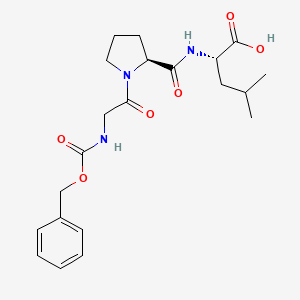

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)
